Product packaging for 2-(4-Methoxyphenyl)-1-phenylaziridine(Cat. No.:CAS No. 64222-54-4)

2-(4-Methoxyphenyl)-1-phenylaziridine

Cat. No.: B11883003
CAS No.: 64222-54-4
M. Wt: 225.28 g/mol
InChI Key: CCHJTZMUJPTHBE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-phenylaziridine is a chiral, N-aryl aziridine building block of significant interest in advanced organic synthesis. Please note that specific literature and data for this exact isomer are limited; much of the available research pertains to the closely related compound 1-(4-Methoxyphenyl)-2-phenylaziridine . Aziridines are highly valued in chemical research due to their inherent ring strain, which makes them powerful electrophiles and versatile intermediates for the stereospecific construction of complex nitrogen-containing molecules . The high ring strain, estimated to be around 27 kcal/mol, drives the diverse reactivity of the aziridine ring, primarily through regioselective ring-opening reactions with various nucleophiles . This controlled ring-opening provides a powerful strategy for the stereospecific introduction of two new functional groups, a cornerstone of modern synthetic design . The N-aryl substituent, particularly the electron-donating 4-methoxyphenyl group, plays a crucial role in modulating the electronic properties and reactivity of the aziridine nitrogen . As a key synthetic intermediate, this compound can be utilized to access a wide range of valuable targets, including α- and β-amino acids, diamines, and various heterocyclic systems often found in natural products and pharmaceuticals . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B11883003 2-(4-Methoxyphenyl)-1-phenylaziridine CAS No. 64222-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64222-54-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-phenylaziridine

InChI

InChI=1S/C15H15NO/c1-17-14-9-7-12(8-10-14)15-11-16(15)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

CCHJTZMUJPTHBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN2C3=CC=CC=C3

Origin of Product

United States

Elucidating the Chemical Reactivity of 2 4 Methoxyphenyl 1 Phenylaziridine

Ring-Opening Reactions of the Aziridine (B145994) Core

The high degree of ring strain in the aziridine ring of 2-(4-Methoxyphenyl)-1-phenylaziridine is the primary driver for its reactivity. The C-N bonds within the ring are weakened, making them susceptible to cleavage by a wide range of reagents. This section explores the principal pathways through which the aziridine core undergoes ring-opening.

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a fundamental reaction of aziridines, proceeding through the attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. The facility of this process is often enhanced by the activation of the aziridine nitrogen, either through protonation in acidic media or coordination to a Lewis acid.

The reaction of aziridines with hydrogen halides (HX) is a classic example of acid-mediated nucleophilic ring-opening. The reaction is initiated by the protonation of the aziridine nitrogen, which significantly increases the electrophilicity of the ring carbons and makes the aziridinium (B1262131) ion a better leaving group. Subsequently, the halide anion acts as a nucleophile, attacking one of the carbon atoms of the aziridine ring and leading to its opening.

For 1-arylmethyl-2-(cyanomethyl)aziridines, treatment with hydrogen bromide (HBr) resulted in the regiospecific ring opening at the unsubstituted aziridine carbon, affording 3-(arylmethyl)amino-4-bromobutyronitriles. nih.gov This regioselectivity is attributed to the electronic and steric factors influencing the transition state of the nucleophilic attack. Computational studies have shown that frontier molecular orbital analysis of the LUMOs and nucleophilic Fukui functions can successfully rationalize the experimentally observed regioselectivity. nih.gov

In the case of this compound, the presence of the phenyl and 4-methoxyphenyl (B3050149) substituents on the aziridine ring will influence the regioselectivity of the attack by the halide ion. The attack can occur at either the benzylic carbon (C2) or the other ring carbon (C3). The 4-methoxyphenyl group, being electron-donating, can stabilize a positive charge on the adjacent carbon, potentially favoring nucleophilic attack at that position under conditions with significant SN1 character. Conversely, steric hindrance may direct the nucleophile to the less substituted carbon in a more SN2-like mechanism.

A study on the enantioselective ring-opening of meso-aziridines with hydrogen chloride (HCl), catalyzed by a phosphinothiourea derivative, demonstrated the formation of β-chloroamine derivatives in high yields and enantioselectivities. nih.gov This suggests that with appropriate chiral catalysts, the stereochemical outcome of the ring-opening can be controlled.

Table 1: Acid-Mediated Ring-Opening of Aziridines with Hydrogen Halides

Aziridine Derivative Hydrogen Halide Major Product Regioselectivity Reference
1-Arylmethyl-2-(cyanomethyl)aziridine HBr 3-(Arylmethyl)amino-4-bromobutyronitrile Attack at unsubstituted carbon nih.gov
meso-N-Benzoyl-2,3-diphenylaziridine HCl (catalyzed) (1R,2R)-1-benzamido-2-chloro-1,2-diphenylethane High nih.gov

Lewis acids play a crucial role in activating the aziridine ring towards nucleophilic attack. By coordinating to the nitrogen atom, the Lewis acid increases the polarization of the C-N bonds, making the ring carbons more electrophilic. This activation facilitates the ring-opening by a wide array of nucleophiles, including amines, thiols, and alcohols.

The regioselectivity of Lewis acid-catalyzed ring-opening of 2-aryl-N-tosylaziridines has been shown to proceed via an SN2-type pathway. nih.gov This mechanism is supported by the formation of nonracemic products with inverted stereochemistry when chiral aziridines are used. For instance, the reaction of chiral 2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid like Cu(OTf)₂ produces the corresponding nonracemic 1,2-amino ethers in excellent yields and good enantiomeric excess. nih.gov

The choice of Lewis acid can significantly influence the efficiency and selectivity of the reaction. Various transition metal-based Lewis acids, such as SnCl₄·5H₂O, Co(OAc)₂·4H₂O, and Ni(OAc)₂, have been shown to catalyze the nucleophilic opening of epoxide rings by amines under solvent-free conditions, a reaction analogous to aziridine ring-opening. researchgate.net Aluminum triflate has also been demonstrated as a remarkable Lewis acid catalyst for the ring-opening of epoxides by alcohols. researchgate.net

In the context of this compound, the coordination of a Lewis acid to the nitrogen atom would enhance the electrophilicity of both C2 and C3 carbons. The regiochemical outcome of the subsequent nucleophilic attack would be a balance between the electronic stabilization provided by the 4-methoxyphenyl group at C2 and the steric hindrance at this position.

Hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful nucleophiles capable of opening the aziridine ring. These reactions result in the formation of amino alcohols. LiAlH₄ is a very strong reducing agent that can reduce a wide variety of functional groups, including the C-N bonds in aziridines. ic.ac.uk NaBH₄ is a milder reducing agent and its reactivity towards aziridines is generally lower compared to LiAlH₄. libretexts.org

The reduction of aziridines with LiAlH₄ typically proceeds via a nucleophilic attack of the hydride ion (H⁻) on one of the ring carbons. The regioselectivity of this attack is influenced by both steric and electronic factors. In the case of this compound, the hydride can attack either the C2 or C3 position. Attack at the less sterically hindered C3 position would lead to the formation of 1-(4-methoxyphenyl)-2-phenylaminoethanol. Conversely, attack at the benzylic C2 position, potentially influenced by the electronic nature of the substituents, would yield 2-(4-methoxyphenyl)-1-phenylaminoethanol.

The workup procedure for LiAlH₄ reductions is crucial for the isolation of the final product. A common method, known as the Fieser workup, involves the sequential addition of water, aqueous sodium hydroxide, and then more water to quench the reaction and precipitate the aluminum salts, allowing for easier filtration and product isolation. rochester.edu

Table 2: Common Hydride Reagents for Reductive Ring-Opening

Hydride Reagent Relative Reactivity Typical Solvents Comments
Lithium aluminum hydride (LiAlH₄) Very Strong Ether, THF (anhydrous) Reduces a wide range of functional groups. Reacts violently with protic solvents.
Sodium borohydride (NaBH₄) Milder Protic solvents (e.g., ethanol, methanol) More selective, generally reduces aldehydes and ketones. Less reactive towards aziridines.

The regioselectivity of nucleophilic ring-opening of unsymmetrical aziridines is a critical aspect that determines the structure of the product. The outcome of the reaction is governed by a combination of steric effects, electronic effects, and the nature of the reaction conditions (acidic vs. basic).

Under basic or neutral conditions, the ring-opening of aziridines often follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. d-nb.info In contrast, under acidic conditions, the reaction can proceed through a mechanism with significant SN1 character. d-nb.info In this case, the nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge.

For this compound, the C2 carbon is attached to a 4-methoxyphenyl group, which is capable of stabilizing a positive charge through resonance. This would favor nucleophilic attack at the C2 position under acidic conditions. However, the C2 position is also more sterically hindered due to the presence of this aryl group. Therefore, a delicate balance between electronic and steric factors will dictate the regioselectivity.

The stereochemistry of the ring-opening reaction is also of paramount importance, especially when chiral aziridines are involved. SN2-type reactions typically proceed with an inversion of configuration at the center of attack. This stereospecificity is crucial in asymmetric synthesis for the preparation of enantiomerically pure amino alcohols and other chiral building blocks. The nucleophilic ring-opening of optically active N-acetyl-2-methoxycarbonylaziridine with sodium azide (B81097) has been shown to proceed via an SN2-like mechanism with inversion of stereochemistry. capes.gov.br

While manganese-catalyzed aziridination of olefins is a well-established process, the use of active manganese species to promote the ring-opening of pre-formed aziridines is less common. However, the ability of manganese complexes to mediate C-N bond cleavage suggests their potential in this area.

Manganese(II) porphyrin and cumyl hydroperoxide have been shown to be an efficient catalytic system for the cleavage of C-N bonds in aryl-pentazoles. nih.gov This reaction is proposed to proceed through a radical-initiated mechanism. Trivalent manganese species, such as Mn(OAc)₃, are also known to promote radical carbon-carbon bond-forming reactions. libretexts.org

The application of such manganese-promoted C-N bond cleavage to the ring-opening of this compound would likely involve a different mechanism compared to the nucleophilic pathways discussed earlier. It could potentially proceed through a single-electron transfer (SET) process, generating a radical intermediate which then undergoes ring-opening. The regioselectivity of such a process would be governed by the stability of the resulting radical intermediates. Further research is needed to explore the viability and synthetic utility of manganese-promoted ring-opening of this specific aziridine.

Ring-Opening of Aziridine Radical Cations

The generation and subsequent reactivity of aziridine radical cations have been a subject of detailed investigation. The fate of these reactive intermediates, specifically whether the aziridine ring remains intact or undergoes cleavage, is highly dependent on the substitution pattern of the aziridine.

The position of phenyl substituents on the aziridine ring plays a crucial role in determining the stability of the corresponding radical cation. unifr.ch When a phenyl group is attached to the nitrogen atom, as in this compound, the resulting radical cation tends to retain its cyclic structure. unifr.chnih.gov This stability is attributed to benzylic resonance stabilization of the Ph-N+• chromophore, which gives rise to a characteristic intense absorption band in the 440–480 nm range. unifr.ch

Conversely, if a phenyl group is attached to a carbon atom of the aziridine ring and the nitrogen bears an alkyl substituent, oxidation often leads to spontaneous ring-opening to form azomethine ylide radical cations. unifr.chnih.gov These ring-opened species exhibit broad absorptions in the 500–800 nm range. unifr.chnih.gov The presence of phenyl groups on the carbon atoms of the aziridine lowers the barrier for ring-opening. unifr.ch

The nature of the solvent and the presence of quenchers like oxygen can also distinguish between the two types of radical cations. In aqueous solution, ring-opened azomethine ylide radical cations are quenched by oxygen at a higher rate than the ring-closed aziridine radical cations. unifr.ch However, in n-butyl chloride, the ring-closed aziridine radical cations are not quenchable by O2. unifr.chnih.gov

Quantum chemical calculations have provided significant insights into the thermochemistry and energetics of the ring-opening process of aziridine radical cations. unifr.ch For the N-phenylaziridine radical cation, the ring-opening process to the corresponding azomethine ylide radical cation is nearly thermoneutral but has a significant activation barrier of approximately 33 kcal/mol, according to B3LYP calculations. unifr.ch This high barrier is a consequence of the benzylic resonance stabilization in the N-phenylaziridine radical cation, which effectively "protects" it from ring cleavage. unifr.ch

In contrast, for aziridine radical cations with phenyl substituents on the carbon atoms, the ring-opening process can become nearly activationless. unifr.ch This is due to the preferential stabilization of the resulting allylic azomethine ylide radical cations by the phenyl groups at their terminal carbon atoms. unifr.ch For instance, in the case of the 2,3-diphenylaziridine (B11902680) radical cation, the C-C bond in the aziridine moiety lengthens upon ionization, and the barrier to complete cleavage is less than 1 kcal/mol. unifr.ch

Cycloaddition Chemistry of the Aziridine Ring

The strained aziridine ring can also participate in cycloaddition reactions, serving as a three-atom component in the construction of larger rings.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. Aziridines can act as 1,3-dipole synthons in these reactions, reacting with various dipolarophiles.

While the provided search results focus more on [3+2] cycloadditions of other 1,3-dipoles or different types of cycloadditions involving aziridines, the general principle of Lewis acid catalysis in cycloadditions is well-established. Lewis acids can activate either the 1,3-dipole or the dipolarophile, facilitating the reaction and often controlling the stereoselectivity. nih.govnih.govmdpi.comresearchgate.net In the context of aziridines, a Lewis acid could coordinate to the nitrogen atom, promoting ring-opening to an azomethine ylide, which then undergoes a [3+2] cycloaddition with an alkene.

Influence of Nitrogen Protecting Groups on Cycloaddition

The substituent on the nitrogen atom of an aziridine ring significantly influences its participation in cycloaddition reactions. While specific studies detailing the impact of various N-protecting groups on the cycloaddition reactions of this compound are not extensively documented in the reviewed literature, general principles of aziridine chemistry provide valuable insights. The nature of the N-substituent, whether it is an alkyl, aryl, or acyl group, can alter the electronic properties and steric environment of the aziridine, thereby affecting its reactivity as a dipole precursor in [3+2] cycloaddition reactions.

Electron-withdrawing groups on the nitrogen atom, for instance, can facilitate the thermal or photochemical ring-opening to form azomethine ylides, which are key intermediates in these cycloadditions. Conversely, bulky protecting groups may sterically hinder the approach of the dipolarophile. The phenyl group on the nitrogen of the title compound, being weakly electron-withdrawing and sterically significant, imparts a specific reactivity profile that would be modulated by the introduction of different protecting groups. Further research is required to delineate the precise effects of various N-protecting groups on the cycloaddition behavior of this compound.

Ring Expansion Reactions to Form Heterocyclic Systems

The relief of ring strain in this compound can be harnessed to drive ring expansion reactions, leading to the formation of larger, more stable heterocyclic systems. These transformations are valuable synthetic tools for accessing five-membered heterocycles such as dihydroimidazoles, thiazolidine-2-thiones, and oxazolidinones.

Synthesis of Dihydroimidazoles

The synthesis of dihydroimidazoles from aziridines, often referred to as the Heine reaction, represents a significant ring expansion pathway. While specific examples detailing the conversion of this compound to a dihydroimidazole (B8729859) derivative were not found in the surveyed literature, the general mechanism involves the reaction of an aziridine with an imidoyl chloride. This reaction typically proceeds in a stereospecific manner, allowing for the synthesis of highly substituted 2-imidazolines. The reaction is believed to proceed through an intermediate imidoyl aziridine which then undergoes rearrangement. The diverse functional group tolerance of this reaction suggests its potential applicability to this compound.

Conversion to Thiazolidine-2-thiones and Oxazolidinones

Aziridines serve as versatile precursors for the synthesis of other five-membered heterocycles, including thiazolidine-2-thiones and oxazolidinones, through reactions with carbon disulfide (CS2) and carbon dioxide (CO2), respectively.

The reaction of aziridines with carbon disulfide provides a direct route to thiazolidine-2-thiones. Research on furanose-fused oxazolidine-2-thiones has highlighted the nucleophilic nature of the sulfur atom in these heterocycles, which can undergo reactions like S-arylation. nih.gov While direct experimental data for the reaction of this compound with CS2 is not available, the general reactivity pattern of aziridines suggests that this transformation is feasible.

Similarly, the cycloaddition of carbon dioxide to aziridines is a well-established method for the synthesis of oxazolidinones. This reaction often requires catalytic activation and can proceed with retention of stereochemistry. The oxazolidine-2-thione moiety, closely related to the target thiazolidine-2-thione, possesses two potential nucleophilic sites at the sulfur and nitrogen atoms. nih.gov Although specific conditions and yields for the conversion of this compound to the corresponding oxazolidinone have not been detailed in the available literature, the successful application of this methodology to structurally similar 2-aryl-aziridines indicates its potential.

Rearrangement and Isomerization Processes

Aziridines can undergo various rearrangement and isomerization processes under thermal or photochemical conditions, or in the presence of acid catalysts. These reactions can lead to a variety of structural isomers, often driven by the release of ring strain. While the broader field of aziridine chemistry includes numerous examples of such transformations, specific studies on the rearrangement and isomerization of this compound are not prominently featured in the reviewed scientific literature. General photochemical rearrangements of related nitrogen-containing heterocycles often involve complex multi-step mechanisms. Further investigation is necessary to understand the specific rearrangement and isomerization pathways available to this compound.

Advanced Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of 2-(4-Methoxyphenyl)-1-phenylaziridine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework and establish the relative stereochemistry of the substituents on the aziridine (B145994) ring.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electronegative atoms and aromatic rings tend to deshield nearby protons, shifting their signals downfield. organicchemistrydata.orglibretexts.org

In this compound, the spectrum can be divided into the aromatic region and the aliphatic region, where the aziridine ring protons resonate.

Aromatic Protons: The protons on the 1-phenyl and 4-methoxyphenyl (B3050149) groups typically appear in the range of δ 6.8–7.5 ppm. The 4-methoxyphenyl group exhibits a characteristic AA'BB' splitting pattern due to the symmetry of the para-substitution, resulting in two doublets. The five protons of the 1-phenyl group will present as a more complex multiplet.

Methoxyl Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy (B1213986) group is expected around δ 3.8 ppm.

Aziridine Ring Protons: The three protons on the three-membered aziridine ring are diastereotopic and will appear as distinct signals. Protons on carbon atoms in an aziridine ring typically resonate between δ 1.5 and 3.5 ppm. ipb.pt The proton at C2 (CH-Ar) will be coupled to the two geminal protons at C3 (CH₂). The coupling constants (J-values) between these protons are crucial for stereochemical assignment. A study of 64 different aziridines showed average coupling constants of Jtrans = 3.3 Hz and Jcis = 6.4 Hz. ipb.pt This difference allows for the determination of the relative orientation of the substituents on the ring. ipb.ptlibretexts.org

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Representative Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H 7.20 - 7.45 m -
Methoxyphenyl-H (ortho to OCH₃) 6.85 - 6.95 d ~8.5
Methoxyphenyl-H (meta to OCH₃) 7.15 - 7.25 d ~8.5
OCH₃ ~3.80 s -
Aziridine C2-H ~3.20 dd Jcis ≈ 6-7, Jtrans ≈ 3-4
Aziridine C3-H (cis to Ar) ~2.45 dd Jgem ≈ 1-2, Jcis ≈ 6-7
Aziridine C3-H (trans to Ar) ~2.00 dd Jgem ≈ 1-2, Jtrans ≈ 3-4

Note: Data are hypothetical and based on typical values for analogous structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number and type of carbon atoms in the molecule. The carbon signals are spread over a wider range (0–220 ppm) than proton signals, often resulting in a resolved peak for each unique carbon atom.

Aromatic Carbons: The carbons of the two phenyl rings typically resonate in the δ 114–150 ppm region. The carbon attached to the methoxy group (C-O) is significantly deshielded and appears further downfield (around δ 159 ppm), while the carbon attached to the nitrogen of the aziridine ring will also be in the downfield aromatic region.

Aziridine Ring Carbons: The carbon atoms of the strained aziridine ring are shielded compared to other aliphatic carbons and typically appear in the range of δ 30–50 ppm. ipb.pt

Methoxyl Carbon (-OCH₃): The carbon of the methoxy group gives a characteristic signal around δ 55 ppm.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Representative Chemical Shift (δ, ppm)
C=O (Aromatic C-O) ~159.5
Aromatic C-N ~145.0
Aromatic C-H & C-C 114.0 - 135.0
OCH₃ ~55.3
Aziridine C2 (CH-Ar) ~45.0
Aziridine C3 (CH₂) ~38.0

Note: Data are hypothetical and based on typical values for analogous structures.

For an unambiguous assignment of all proton and carbon signals and to confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). libretexts.orgprinceton.edu It would show a clear correlation between the C2 proton and the two C3 protons of the aziridine ring, as well as correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.eduslideshare.net This allows for the definitive assignment of which proton is attached to which carbon, for instance, linking the proton signals of the aziridine ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. princeton.eduslideshare.net It is crucial for establishing the connectivity of the entire molecule. For example, HMBC would show a correlation from the methoxy protons to the methoxy carbon and the aromatic carbon it is attached to, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduyoutube.com It is particularly useful for determining stereochemistry. In this compound, a NOESY experiment could show a correlation between the C2 proton and the cis-C3 proton, helping to confirm their spatial relationship. ipb.pt

Chiral shift reagents can be employed to distinguish between enantiomers in a racemic mixture by inducing different chemical shifts for the corresponding nuclei in each enantiomer.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₅H₁₅NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass for [C₁₅H₁₆NO]⁺: 226.1226

An experimental HRMS value matching this calculated mass to within a few parts per million provides strong evidence for the proposed molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure. Common fragmentation pathways for this molecule could include:

Cleavage of the strained aziridine ring.

Loss of a methyl radical (•CH₃) from the methoxy group.

Fission of the C-N or C-C bonds within the ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.govnist.gov For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Representative Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Ar-H 3100 - 3000
C-H Stretch (Aliphatic/Aziridine) C-H 3000 - 2850
C-H Stretch (Methoxyl) -OCH₃ 2960 - 2840
C=C Stretch (Aromatic) Ar C=C 1610, 1580, 1500
C-O Stretch (Aryl-Alkyl Ether) Ar-O-CH₃ 1250 (asymmetric), 1040 (symmetric)
C-N Stretch Aziridine Ring 1270 - 1220
C-H Bend (Out-of-plane) para-disubstituted ring 850 - 810

Note: Data are based on typical frequency ranges for the specified functional groups. researchgate.netijrar.org

The presence of strong bands around 1250 cm⁻¹ (asymmetric C-O-C stretch) and sharp peaks in the 1610-1500 cm⁻¹ region (aromatic C=C stretching) would be key indicators of the methoxyphenyl group. ijrar.org IR spectroscopy is also a valuable tool for monitoring the synthesis of the aziridine, for example, by observing the disappearance of reactant peaks (e.g., an alkene C=C stretch) and the appearance of characteristic aziridine product peaks.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 1 Phenylaziridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of organic molecules.

Molecular Geometry Optimization and Conformation Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the lowest energy, and thus the most stable, conformation.

For 2-(4-Methoxyphenyl)-1-phenylaziridine, this analysis would involve using a specific DFT functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or larger) to find the global minimum on the potential energy surface. The analysis would identify the most stable arrangement of the phenyl and methoxyphenyl groups relative to the aziridine (B145994) ring. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a table for comparison with experimental data if available.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Electrostatic Potential Surface (MEPS)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule.

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, nucleophilic sites) and positive potential (electron-poor, electrophilic sites), which are invaluable for predicting how the molecule will interact with other reagents. For this compound, the MEPS would likely show negative potential around the nitrogen atom of the aziridine ring and the oxygen of the methoxy (B1213986) group.

Energetics and Thermodynamics of Reactions

DFT calculations are used to determine the thermodynamic feasibility of chemical reactions by computing key energetic parameters. For reactions involving this compound, such as ring-opening or cycloaddition, DFT can calculate the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under the specified conditions. These calculations help predict whether a proposed reaction pathway is energetically favorable.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step mechanism of a chemical reaction, providing a detailed picture of how reactants are converted into products.

Transition State Characterization

A transition state (TS) is the highest energy point along a reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the TS structure is a primary goal of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate.

Reaction Coordinate Analysis

Reaction coordinate analysis, often involving Intrinsic Reaction Coordinate (IRC) calculations, maps the entire pathway from reactants to products, passing through the transition state. This analysis confirms that the identified transition state correctly connects the desired reactants and products. The resulting energy profile provides a comprehensive view of the reaction mechanism, including the energies of reactants, intermediates, transition states, and products, offering a complete energetic landscape of the transformation.

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of the aziridine ring are highly sensitive to the nature of its substituents. In this compound, the N-phenyl group and the C-(4-Methoxyphenyl) group exert significant electronic and steric effects that dictate the outcome of its reactions, particularly nucleophilic ring-opening.

Computational studies, typically employing Density Functional Theory (DFT), are used to investigate the energetics of different reaction pathways. The N-phenyl group, being electron-withdrawing, can activate the aziridine ring towards nucleophilic attack. The position of the attack (regioselectivity)—either at the C2 (substituted) or C3 (unsubstituted) carbon—is a key aspect explored in these studies.

The 4-methoxyphenyl (B3050149) group at the C2 position is an electron-donating group (EDG) due to the resonance effect of the methoxy substituent. This has a profound influence on the stability of potential intermediates during the ring-opening process. For instance, in acid-catalyzed reactions, protonation of the aziridine nitrogen is followed by C-N bond cleavage. The EDG at the C2-phenyl ring can stabilize a positive charge buildup on the adjacent C2 carbon, favoring a pathway that proceeds via an Sₙ1-like mechanism with the formation of a carbocationic intermediate. This would lead to nucleophilic attack at the more substituted C2 position.

Conversely, under neutral or basic conditions, an Sₙ2 mechanism is more likely. The regioselectivity is then governed by a combination of steric hindrance and the electronic nature of the carbon atoms. The C3 carbon is sterically less hindered, making it a likely target for nucleophilic attack. However, the electronic influence of the substituents can alter this preference. DFT calculations can model the transition states for attack at both C2 and C3, with the calculated activation energies revealing the most probable reaction pathway.

The table below illustrates how different substituents on the N-aryl ring of a generic 2-aryl-1-arylaziridine might influence the activation energy for a model Sₙ2 ring-opening reaction, demonstrating the principles that apply to this compound.

N-Aryl Substituent (Para-position)Electronic EffectCalculated Activation Energy (kcal/mol) - Attack at C2Calculated Activation Energy (kcal/mol) - Attack at C3Predicted Regioselectivity
-NO₂Electron-Withdrawing22.519.8C3 Attack
-H (Phenyl)Neutral24.121.5C3 Attack
-OCH₃Electron-Donating25.322.9C3 Attack

Note: Data is representative and based on general principles of aziridine reactivity for illustrative purposes.

These computational models show that strong electron-withdrawing groups on the nitrogen atom generally increase the reactivity of the aziridine ring by making the ring carbons more electrophilic. researchgate.netmdpi.com

Spectroscopic Property Prediction and Validation (e.g., Theoretical IR, NMR, UV)

Theoretical calculations are an invaluable tool for predicting and interpreting the spectroscopic data of molecules. For this compound, methods like DFT can be used to compute its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR Spectroscopy: Vibrational frequencies can be calculated using DFT methods, often with the B3LYP functional. The resulting theoretical IR spectrum shows the characteristic vibrational modes of the molecule. For this compound, key predicted bands would include C-H stretching from the aromatic rings, C-N stretching of the aziridine ring, and C-O stretching from the methoxy group. Comparing the calculated spectrum with experimental data helps confirm the molecular structure and assign specific absorption bands. scielo.org.za

Theoretical NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. This is particularly useful for assigning complex signals in the aromatic regions and for confirming the relative stereochemistry of the aziridine ring protons.

The following table presents a hypothetical comparison of experimental and calculated ¹H NMR chemical shifts for key protons in the molecule.

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Methoxy (-OCH₃)3.803.78
Aziridine C2-H3.553.52
Aziridine C3-H (cis to C2-subst.)2.452.41
Aziridine C3-H (trans to C2-subst.)2.152.11
Aromatic Protons6.8 - 7.56.9 - 7.4

Note: Data is hypothetical and for illustrative purposes only.

Theoretical UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λₘₐₓ) in a UV-Vis spectrum. nih.govmdpi.com For this compound, TD-DFT calculations can predict the π → π* transitions associated with the phenyl and 4-methoxyphenyl chromophores. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. researchgate.net

Advanced Quantum Chemical Calculations (e.g., MP2, CASSCF/CASPT2, TD-DFT)

For a more accurate description of certain molecular properties and reaction mechanisms, more sophisticated and computationally expensive methods are employed.

MP2 (Møller-Plesset perturbation theory of the second order): This method provides a higher level of theory than standard DFT by incorporating electron correlation more accurately. MP2 is often used to obtain more reliable geometric parameters and reaction energies, especially for systems where DFT might be less accurate. For instance, MP2 calculations could be used to refine the transition state geometries and activation barriers for the ring-opening reactions of this compound. acs.orgsns.it

CASSCF/CASPT2 (Complete Active Space Self-Consistent Field / Second-Order Perturbation Theory): These multi-reference methods are essential for studying photochemical reactions, excited states, and reaction pathways that involve the breaking and forming of bonds, such as the thermal or photochemical ring-opening of aziridine to form an azomethine ylide. The CASSCF method correctly describes the electronic structure in situations where multiple electronic configurations are important (e.g., at transition states or conical intersections). The energies are then typically refined using CASPT2. nih.gov For this compound, CASSCF/CASPT2 could be used to model the conrotatory and disrotatory pathways of its electrocyclic ring-opening, providing insight into the stereochemical outcome under thermal versus photochemical conditions.

TD-DFT (Time-Dependent Density Functional Theory): As mentioned previously, TD-DFT is crucial for studying excited states and predicting UV-Vis spectra. Beyond simple absorption spectra, TD-DFT can be used to map out the potential energy surfaces of excited states. This allows for the investigation of photochemical reaction mechanisms, such as photoisomerization or photodissociation pathways, which might be relevant for the aziridine ring under UV irradiation. mdpi.comosti.gov

These advanced methods provide a deeper understanding of the molecule's behavior, bridging the gap between theoretical models and experimental reality and enabling the prediction of complex chemical phenomena.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-1-phenylaziridine, and how do reaction conditions influence yield and stereoselectivity?

  • Answer : The synthesis of aziridines typically involves aza-Darzens reactions or nucleophilic ring-opening of epoxides followed by cyclization. For this compound, optimizing the base (e.g., NaH vs. KOH) and solvent polarity (e.g., THF vs. DMF) can significantly affect stereoselectivity. For example, polar aprotic solvents may stabilize transition states favoring the cis-isomer. Reaction temperature (e.g., 0°C vs. room temperature) also impacts ring strain and byproduct formation. Characterization via 1H^1H-NMR should confirm regiochemistry by analyzing methoxy proton splitting patterns .

Q. How can researchers characterize the electronic and steric effects of the 4-methoxyphenyl group in this aziridine?

  • Answer : Computational methods like DFT (Density Functional Theory) can model the electron-donating methoxy group’s impact on aziridine ring strain and nucleophilic reactivity. Experimentally, Hammett substituent constants (σ\sigma) correlate with reaction rates in ring-opening assays (e.g., using HCl or Grignard reagents). Comparative studies with analogs (e.g., 2-(4-chlorophenyl)-1-phenylaziridine) can isolate steric vs. electronic contributions .

Q. What analytical techniques are critical for purity assessment and structural confirmation?

  • Answer : High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR are essential for confirming molecular weight and carbon environments. Impurity profiling via HPLC (using C18 columns with acetonitrile/water gradients) can detect byproducts like uncyclized amines or oxidized derivatives. X-ray crystallography is recommended for resolving stereochemical ambiguities, especially if chiral centers are present .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of aziridine ring-opening reactions?

  • Answer : Isotopic labeling (e.g., 13C^{13}C- or 2H^{2}H-labeled aziridines) allows tracking of bond cleavage during nucleophilic attacks. For instance, kH/kDk_H/k_D values >1 indicate significant C–H bond breaking in the rate-determining step. This approach was validated in studies of 2-aryl ethanol derivatives, where isotopic labeling clarified electrophilic aromatic substitution pathways .

Q. What strategies address contradictions in reported biological activity data for aziridine derivatives?

  • Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. inertness) may arise from impurities or solvent residues. Rigorous purification (e.g., preparative HPLC) and adherence to FDA reference standards (e.g., USP-grade solvents) are critical. Comparative assays under standardized conditions (e.g., cell lines, incubation times) can resolve inconsistencies. For example, impurities like N-methylated byproducts in 4-(4-Methoxyphenyl)butan-2-amine drastically altered receptor binding profiles .

Q. How can computational docking studies predict the interaction of this compound with enzyme targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450) can simulate aziridine binding. Focus on the methoxyphenyl group’s orientation in hydrophobic pockets and the aziridine nitrogen’s potential for hydrogen bonding. Validation via mutagenesis (e.g., Ala-scanning of active sites) or kinetic assays (e.g., IC50_{50} determination) is recommended. Prior studies on piperidine derivatives demonstrated strong correlation between docking scores and experimental inhibition constants .

Q. What are the challenges in assessing the ecological toxicity of aziridines with limited data?

  • Answer : While acute toxicity data are often lacking, researchers can apply read-across methods using structurally similar compounds (e.g., ethylenimine derivatives). In silico tools like ECOSAR predict biodegradability and aquatic toxicity based on functional groups. For soil mobility, log KowK_{ow} (octanol-water partition coefficient) values >3 suggest bioaccumulation potential. However, the aziridine ring’s instability in aqueous media may mitigate persistence .

Methodological Considerations

Q. How should researchers design experiments to study stereochemical outcomes in aziridine functionalization?

  • Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For example, the pyrrolidine framework in 2-(4-Methoxyphenyl)pyrrolidine was leveraged to achieve >90% ee in alkylation reactions .

Q. What protocols ensure reproducibility in aziridine-based medicinal chemistry studies?

  • Answer : Document reaction parameters exhaustively (e.g., syringe pump rates for slow additions, inert gas purging). Validate biological assays with positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments across independent labs. Reference standards (e.g., USP-grade 1-(4-Methoxyphenyl)propan-2-amine) ensure consistency in pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.